N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide
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Overview
Description
N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with various intermediates to form the final compound. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~) and reducing agents such as sodium borohydride (NaBH~4~). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.
Biology: It is investigated for its interactions with biological systems, including its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied for its potential to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin moiety and has been studied for its therapeutic potential.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Another similar compound with a benzodioxin structure, investigated for its biological activities.
Uniqueness
N~2~-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is unique due to its combination of a benzodioxin moiety with an indole carboxamide. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H25N3O7 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O7/c1-29-18-11-13-10-15(26-20(13)22(31-3)21(18)30-2)23(28)24-7-6-19(27)25-14-4-5-16-17(12-14)33-9-8-32-16/h4-5,10-12,26H,6-9H2,1-3H3,(H,24,28)(H,25,27) |
InChI Key |
NWRMXRYTZCSTBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4)OC)OC |
Origin of Product |
United States |
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